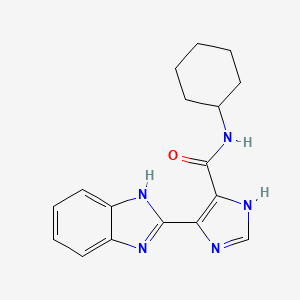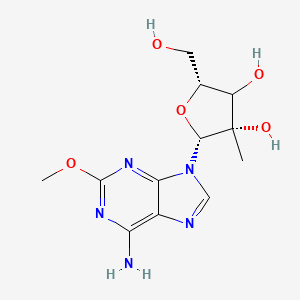
Biotinyl-KR-12 (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl-KR-12 (human) is a polypeptide derived from the human cathelicidin antimicrobial peptide LL-37. It is a biotinylated version of the KR-12 peptide, which is the smallest fragment of LL-37 that retains antimicrobial activity. This compound is primarily used in scientific research for its ability to interact with proteins and other molecules, making it a valuable tool in various biochemical and biomedical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinyl-KR-12 (human) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation of the peptide is typically achieved by coupling biotin to the N-terminus of the peptide during the synthesis process .
Industrial Production Methods
Industrial production of Biotinyl-KR-12 (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product’s purity and activity .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-KR-12 (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-avidin interactions, which are highly specific and strong non-covalent interactions used in various biochemical assays .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Biotinylation: Biotin is coupled to the peptide using reagents like N-hydroxysuccinimide (NHS) esters.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the biotinylated peptide, Biotinyl-KR-12 (human). During the synthesis process, side products such as truncated peptides or peptides with incomplete deprotection may also form, but these are typically removed during purification .
Scientific Research Applications
Biotinyl-KR-12 (human) has a wide range of applications in scientific research:
Protein Interaction Studies: Used to study protein-protein interactions through biotin-avidin affinity techniques.
Functional Analysis: Helps in understanding the functional roles of proteins and peptides in various biological processes.
Epitope Screening: Utilized in identifying specific binding sites on proteins.
Antimicrobial Research: Investigated for its antimicrobial properties and potential therapeutic applications
Mechanism of Action
Biotinyl-KR-12 (human) exerts its effects primarily through its interaction with microbial membranes. The peptide disrupts the membrane integrity of bacteria, leading to cell lysis and death. The biotinylation allows for easy detection and purification of the peptide in various assays. The molecular targets include bacterial cell membranes, and the pathways involved are related to membrane disruption and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
KR-12: The non-biotinylated version of the peptide, which also retains antimicrobial activity.
LL-37: The full-length human cathelicidin antimicrobial peptide from which KR-12 is derived.
GF-17: Another fragment of LL-37 with antimicrobial properties
Uniqueness
Biotinyl-KR-12 (human) is unique due to its biotinylation, which allows for specific and strong interactions with avidin or streptavidin. This feature makes it particularly useful in various biochemical assays and research applications where detection and purification are crucial .
Properties
Molecular Formula |
C81H140N26O18S |
|---|---|
Molecular Weight |
1798.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1 |
InChI Key |
NFPPPKRCPCLIJN-CQGVJEGISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)


